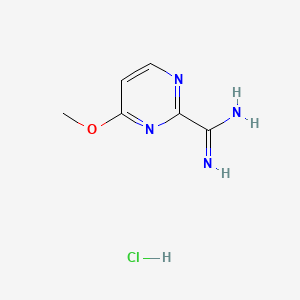

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Description

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a pyrimidine derivative characterized by a methoxy group at the 4-position and a carboximidamide group at the 2-position of the pyrimidine ring, with a hydrochloride counterion enhancing solubility. Pyrimidine derivatives are critical in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound’s carboximidamide group provides hydrogen-bonding capacity, while the methoxy substituent influences electronic properties and steric interactions. Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications, particularly in drug discovery for enzyme inhibition or antiviral therapies .

Properties

IUPAC Name |

4-methoxypyrimidine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFAYRKMIQTFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride typically involves the reaction of 4-methoxypyrimidine with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-methoxypyrimidine with cyanamide under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrimidine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Cancer Treatment

Recent studies highlight the potential of 4-methoxypyrimidine-2-carboximidamide hydrochloride in oncology. It has been identified as a modulator of immune responses, particularly in the context of cancer therapies. The compound can enhance the efficacy of existing treatments such as chemotherapy and immunotherapy by reactivating immune responses within tumors .

Mechanism of Action

The compound functions as an antagonist of prostaglandin E2 receptors (EP2 and EP4), which are implicated in various cancers. By blocking these receptors, it may reduce tumor growth and improve patient outcomes in several types of cancer, including melanoma, lung cancer, and gastrointestinal cancers .

Antiviral Properties

Inhibition of HIV Integrase

4-Methoxypyrimidine derivatives have been investigated for their ability to inhibit HIV integrase, an enzyme crucial for the replication of the HIV virus. This inhibition can prevent the integration of viral DNA into the host genome, thus offering a therapeutic avenue for managing HIV infections .

Clinical Implications

The use of this compound could be significant in developing new antiviral therapies aimed at preventing or treating HIV/AIDS. It may also be combined with other antiviral agents to enhance therapeutic efficacy .

Catalytic Applications

Ligand in Nickel-Catalyzed Reactions

In synthetic chemistry, this compound serves as a ligand that facilitates nickel-catalyzed cross-electrophile couplings. This application is crucial for constructing complex organic molecules efficiently and selectively.

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Case Studies

Case Study 1: Cancer Immunotherapy Enhancement

A study demonstrated that combining this compound with standard chemotherapy regimens improved survival rates in murine models of melanoma. This suggests its potential role in enhancing immune-mediated tumor clearance .

Case Study 2: HIV Treatment Development

Research into the compound's effect on HIV integrase showed promising results in vitro, indicating its potential as part of a combination therapy for patients resistant to current treatments .

Mechanism of Action

The mechanism of action of 4-Methoxypyrimidine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Methoxypyrimidine-2-carboximidamide hydrochloride with structurally related pyrimidine and heterocyclic derivatives, focusing on substituents, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects :

- 4-Methoxy Group : Common in all three compounds, the methoxy group enhances lipophilicity and influences electronic distribution. In the target compound, this group may improve membrane permeability.

- Carboximidamide vs. Amine/Carboxamide : The carboximidamide group in the target compound offers dual hydrogen-bonding sites (NH₂ and C=NH), enhancing target binding compared to the single NH₂ group in 4-chloro-6-methoxypyrimidin-2-amine or the carboxamide in pyridine derivatives .

Salt and Co-Crystal Forms :

- The hydrochloride salt in the target compound increases aqueous solubility, critical for oral bioavailability. In contrast, the succinic acid co-crystal in 4-chloro-6-methoxypyrimidin-2-amine improves thermal stability but may reduce solubility in polar solvents .

Biological Activity: Pyrimidine derivatives with chloro substituents (e.g., 4-chloro-6-methoxypyrimidin-2-amine) are prevalent in agrochemicals due to their stability and interaction with plant enzymes.

Research Findings and Industrial Relevance

- Crystallography : The crystal structure of 4-chloro-6-methoxypyrimidin-2-amine–succinic acid reveals extensive hydrogen-bonding networks (e.g., R₂²(8) motifs), which stabilize the lattice and inform formulation strategies for similar compounds .

- Drug Development : The hydrochloride salt of 4-methoxypyrimidine-2-carboximidamide is advantageous for preclinical testing due to its improved solubility, a common limitation in pyrimidine-based drug candidates .

- Agrochemicals : Structural analogs with chloro and methoxy groups demonstrate broad-spectrum activity against fungal pathogens, highlighting the versatility of pyrimidine scaffolds .

Biological Activity

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methoxy group and a carboximidamide moiety, contributing to its solubility and reactivity. The chemical formula is CHClNO, and its molecular weight is approximately 188.63 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Streptococcus pneumoniae | 0.5 - 1 |

| Enterococcus faecalis | 0.5 - 2 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies reveal that it inhibits the growth of various cancer cell lines, including breast (MCF-7) and lung cancer cells, with IC values as low as 3.1 μM. The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation, particularly through interactions with the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).

The biological activity of this compound is primarily attributed to its ability to modulate specific targets involved in cellular signaling pathways:

- EGFR Inhibition : The compound acts as a competitive inhibitor of EGFR, which is crucial in many cancers.

- CDK Inhibition : It interferes with CDK2 activity, leading to cell cycle arrest.

- Antioxidant Activity : Preliminary studies suggest that it may also exhibit antioxidant properties, contributing to its overall therapeutic potential .

Case Studies

A recent study evaluated the efficacy of this compound in combination therapies for cancer treatment. The results indicated enhanced anticancer effects when used alongside established chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the critical parameters for synthesizing 4-Methoxypyrimidine-2-carboximidamide hydrochloride with high purity?

Answer: Synthesis requires precise control of reaction conditions:

- Temperature: Maintain 40–60°C to avoid side reactions (e.g., premature hydrolysis of the amidine group).

- pH: Optimize between 6.5–7.5 using buffered solutions to stabilize intermediates.

- Reaction Time: Monitor via TLC or HPLC to terminate the reaction at >90% conversion .

Purification involves recrystallization from ethanol/water (1:3 ratio) or column chromatography with silica gel and dichloromethane/methanol gradients .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the pyrimidine ring structure and substitution patterns.

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns (e.g., loss of HCl or methoxy groups).

- HPLC: Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase (retention time ~8–10 min) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

- Density Functional Theory (DFT): Calculate activation energies for nucleophilic substitution at the 2-carboximidamide position to predict regioselectivity.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .

- Software Tools: Use Gaussian or ORCA for quantum mechanical modeling, and compare results with experimental yields .

Q. How to resolve discrepancies in bioactivity data across studies?

Answer:

- Control Variables: Standardize assay conditions (e.g., cell lines, incubation time, and solvent concentrations).

- Structure-Activity Relationship (SAR): Compare bioactivity of analogs (e.g., 4,6-dimethylpyrimidine derivatives) to identify functional group contributions .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate data variability across published studies .

Q. What strategies mitigate degradation during long-term stability studies?

Answer:

- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amidine group.

- Degradation Pathways: Identify via accelerated stability testing (40°C/75% RH for 6 months) and LC-MS analysis of degradation products (e.g., methoxy group cleavage) .

Q. How to design a robust protocol for assessing its pharmacokinetic properties?

Answer:

- In Vitro: Use Caco-2 cell monolayers to measure permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption).

- In Vivo: Administer intravenously (1 mg/kg in rodents) and quantify plasma levels via LC-MS/MS.

- Metabolite Profiling: Identify Phase I/II metabolites using liver microsomes and UPLC-QTOF .

Methodological Considerations for Data Interpretation

Q. How to validate the specificity of biological assays for this compound?

Answer:

- Negative Controls: Test structurally similar analogs (e.g., 4-methoxypyridine derivatives) to rule off-target effects.

- Knockout Models: Use CRISPR-edited cell lines lacking target receptors (e.g., kinases) to confirm mechanism .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

Answer:

- Nonlinear Regression: Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values.

- Bootstrap Analysis: Estimate confidence intervals (95% CI) for small sample sizes .

Structural and Functional Comparisons

| Compound | Key Structural Feature | Bioactivity Relevance |

|---|---|---|

| 4-Methoxypyrimidine-2-carboximidamide HCl | 2-carboximidamide group | Enhanced kinase inhibition |

| 4,6-Dimethylpyrimidine HCl | Methyl substituents at C4/C6 | Reduced solubility |

| 5-Methoxypyridine derivatives | Methoxy at C5 | Lower metabolic stability |

Data adapted from structural analogs in .

Safety and Handling

- PPE: Use nitrile gloves, lab coat, and safety goggles (avoid latex due to solvent incompatibility).

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.